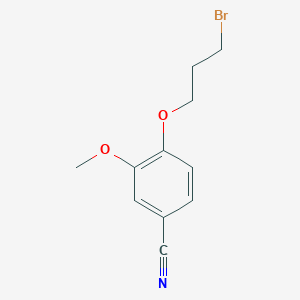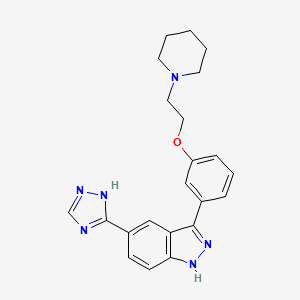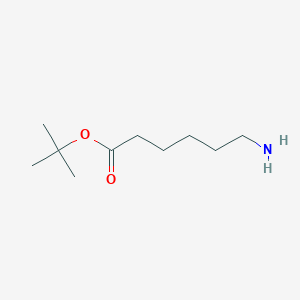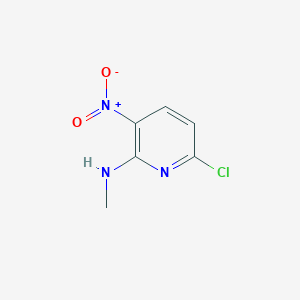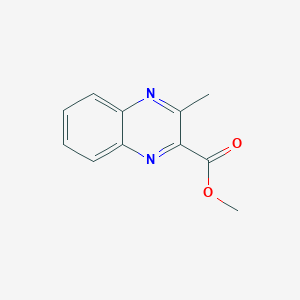
3-メチルキノキサリン-2-カルボン酸メチル
説明
Methyl 3-methylquinoxaline-2-carboxylate is a chemical compound with the molecular formula C11H10N2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
科学的研究の応用
Methyl 3-methylquinoxaline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
Methyl 3-methylquinoxaline-2-carboxylate (MQCA) is a significant metabolite of the antibacterial agent Olaquindox . It is used as a biomarker substance for this drug
Mode of Action
It is known that mqca is a metabolite of olaquindox, an antibacterial agent used for growth promotion in animal production
Biochemical Pathways
As a metabolite of olaquindox, it is likely involved in the metabolic pathways of this parent compound .
Pharmacokinetics
It is known that mqca is a metabolite of olaquindox, which is rapidly metabolized . The bioavailability of MQCA would be influenced by the metabolic processes of its parent compound, Olaquindox.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-methylquinoxaline-2-carboxylate can be synthesized through a two-step process. The first step involves the condensation of o-phenylenediamine with methyl glyoxalate to form 3-methylquinoxaline-2-carboxylic acid. The second step involves the esterification of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
In industrial settings, the synthesis of methyl 3-methylquinoxaline-2-carboxylate follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Methyl 3-methylquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dicarboxylic acid derivatives, amine derivatives, and various substituted quinoxalines .
類似化合物との比較
Similar Compounds
Quinoxaline-2-carboxylic acid: A closely related compound with similar chemical properties.
3-methylquinoxaline: Another derivative of quinoxaline with a different substitution pattern.
Quinoxaline-2,3-dicarboxylic acid: A compound with two carboxyl groups, offering different reactivity
Uniqueness
Methyl 3-methylquinoxaline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
methyl 3-methylquinoxaline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-10(11(14)15-2)13-9-6-4-3-5-8(9)12-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMMFAGMQVADTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446425 | |
| Record name | 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61522-54-1 | |
| Record name | Methyl 3-methyl-2-quinoxalinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061522541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-METHYL-2-QUINOXALINECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69N2SBU629 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


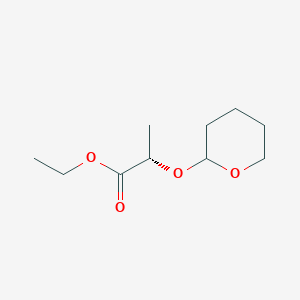



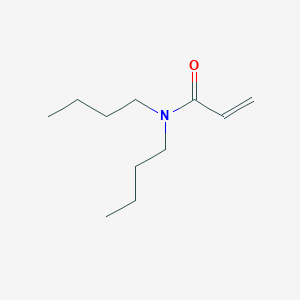
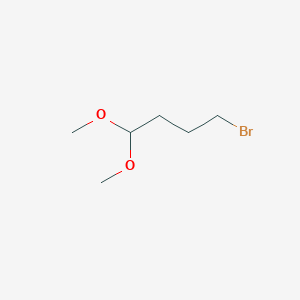


![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)
